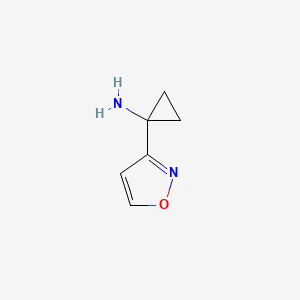

1-Isoxazol-3-yl-cyclopropylamine

Description

Significance of Isoxazole (B147169) Core in Drug Discovery and Development

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established and highly valued scaffold in medicinal chemistry. nih.govnih.gov Its prevalence in a number of marketed drugs is a testament to its versatility and favorable drug-like properties. nih.gov

Isoxazole derivatives have been shown to exhibit a wide array of pharmacological activities, making them attractive candidates for a variety of therapeutic areas. nih.govresearchgate.net Research has demonstrated that compounds containing the isoxazole nucleus possess analgesic, anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.gov Furthermore, isoxazole-containing compounds have shown potential as neuroprotective agents. nih.govresearchgate.net This broad spectrum of activity underscores the importance of the isoxazole core as a versatile starting point for the design of new therapeutic agents.

The diverse biological activities of isoxazole derivatives are attributed to the various substitution patterns that can be achieved on the isoxazole ring, allowing for the fine-tuning of their interaction with different biological targets. nih.gov

| Pharmacological Activity of Isoxazole Derivatives | Therapeutic Area |

| Analgesic | Pain Management |

| Anti-inflammatory | Inflammatory Disorders |

| Antimicrobial | Infectious Diseases |

| Anticancer | Oncology |

| Anticonvulsant | Neurology |

| Neuroprotective | Neurodegenerative Diseases |

Bioactivity: Alterations to the substituents on the isoxazole ring can significantly enhance the potency and efficacy of a compound. nih.gov

Selectivity: The rigid framework of the isoxazole ring can help in designing molecules that bind selectively to a specific target, thereby reducing off-target effects. nih.gov

Pharmacokinetic Profile: The isoxazole moiety can be modified to optimize absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved bioavailability and a more favorable dosing regimen. nih.gov

The Cyclopropylamine (B47189) Moiety: A Privileged Scaffold in Bioactive Molecules

The cyclopropylamine moiety is another structural element that has garnered significant interest in medicinal chemistry. Its unique conformational and electronic properties make it a valuable building block for the design of bioactive molecules. nih.gov

The cyclopropane (B1198618) ring is a three-membered aliphatic ring characterized by significant ring strain due to its 60° bond angles. nih.gov This strain results in unique structural and electronic properties, including bent carbon-carbon bonds. nih.gov These features contribute to its utility in drug design, as the rigid nature of the cyclopropane ring can help to lock a molecule into a specific conformation that is favorable for binding to a biological target. nih.gov

From a reactivity standpoint, the cyclopropylamine group can be susceptible to oxidation by enzymes such as monoamine oxidases (MAO) and cytochrome P450s (CYP450s), which can lead to the formation of reactive metabolites through ring-opening reactions. nih.gov This reactivity needs to be carefully considered during the drug design process.

Enhanced Potency: The conformational rigidity of the cyclopropane ring can lead to a more favorable interaction with the binding pocket of a target protein, resulting in increased potency. nih.gov

Improved Metabolic Stability: In some cases, the replacement of a more metabolically labile group with a cyclopropyl (B3062369) group can enhance the metabolic stability of a compound, leading to a longer half-life. nih.gov

Increased Brain Permeability: The small size and lipophilic nature of the cyclopropane ring can contribute to increased permeability across the blood-brain barrier, which is advantageous for drugs targeting the central nervous system. nih.gov

| Property | Contribution of Cyclopropylamine |

| Potency | Increased due to conformational rigidity |

| Metabolic Stability | Can be improved by replacing labile groups |

| Brain Permeability | Can be enhanced due to small size and lipophilicity |

Rationale for the Integrated Exploration of 1-Isoxazol-3-yl-cyclopropylamine Derivatives

The rationale for the integrated exploration of this compound derivatives stems from the complementary nature of the two constituent fragments. The combination of the pharmacologically versatile isoxazole core with the structurally and pharmacokinetically advantageous cyclopropylamine moiety presents a compelling strategy for the development of novel therapeutic agents.

The isoxazole ring can serve as the primary pharmacophore, providing the fundamental interactions with the biological target responsible for the desired pharmacological effect. The diverse range of activities associated with isoxazoles offers a broad platform for targeting various diseases.

In essence, the integrated exploration of this compound derivatives is a rational design approach that seeks to leverage the established benefits of each component to create a new chemical scaffold with a high potential for therapeutic success. This strategy allows for a systematic investigation of the structure-activity relationship (SAR) and structure-property relationship (SPR) to optimize both the pharmacodynamic and pharmacokinetic characteristics of the resulting compounds.

Synergistic Potential of Isoxazole and Cyclopropylamine Pharmacophores

The combination of the isoxazole and cyclopropylamine pharmacophores in this compound offers a compelling synergistic potential for medicinal chemistry applications. The isoxazole ring system is a versatile scaffold known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov This is attributed to its ability to act as a bioisostere for other functional groups and its capacity to engage in various intermolecular interactions.

The cyclopropylamine moiety introduces a three-dimensional structural element that can significantly influence a molecule's properties. The rigid nature of the cyclopropane ring can lock the conformation of the molecule, which can lead to higher binding affinity and selectivity for its biological target. nih.gov This conformational constraint can also improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. Moreover, the cyclopropyl group can modulate the lipophilicity and basicity of the amine, which are critical parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The synergistic interplay between these two pharmacophores can be summarized in the following table:

| Pharmacophore | Key Contributions | Potential Synergistic Effects |

| Isoxazole | - Broad spectrum of biological activities researchgate.net - Acts as a versatile scaffold and bioisostere nih.gov - Participates in hydrogen bonding and other key interactions | - The isoxazole can anchor the molecule to the target protein, while the cyclopropylamine fine-tunes the binding orientation for enhanced potency and selectivity. |

| Cyclopropylamine | - Imparts conformational rigidity nih.gov - Can improve metabolic stability and cell permeability nih.gov - Modulates physicochemical properties like lipophilicity and pKa nih.gov | - The rigid cyclopropane can shield the isoxazole ring from metabolic enzymes, potentially prolonging the drug's duration of action. |

Unexplored Chemical Space and Therapeutic Opportunities

Despite the individual successes of isoxazole and cyclopropylamine in drug discovery, the chemical space around this compound remains largely unexplored. This presents a significant opportunity for the discovery of novel therapeutic agents with unique mechanisms of action and improved pharmacological profiles. The inherent modularity of the this compound scaffold allows for systematic structural modifications to explore new chemical space and target a variety of diseases.

The potential therapeutic opportunities for derivatives of this compound are vast and can be inferred from the known activities of related compounds. For instance, the isoxazole core is a key feature in several anti-inflammatory and anticancer agents. nih.gov By appending the cyclopropylamine group, it may be possible to develop new generations of these drugs with enhanced efficacy and reduced side effects.

Furthermore, the unique three-dimensional shape conferred by the cyclopropylamine could enable the targeting of protein-protein interactions or allosteric binding sites that are inaccessible to more flexible molecules. This opens up avenues for developing drugs against challenging targets that have been historically difficult to address. The exploration of this untapped chemical space holds the promise of delivering next-generation therapies for a wide range of unmet medical needs.

Properties

IUPAC Name |

1-(1,2-oxazol-3-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6(2-3-6)5-1-4-9-8-5/h1,4H,2-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDYVSAEOSNJAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NOC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Isoxazol 3 Yl Cyclopropylamine Scaffolds and Derivatives

Retrosynthetic Disconnection Strategies for the 1-Isoxazol-3-yl-cyclopropylamine Framework

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For the this compound scaffold, two primary disconnection strategies are considered. The first involves severing the bond between the isoxazole (B147169) and cyclopropylamine (B47189) moieties, suggesting a convergent synthesis where the two rings are prepared separately and then coupled. A second approach involves the sequential construction of one ring system onto a precursor already containing the other. For instance, a retrosynthetic study for an isoxazole-linked glycoconjugate involved converting D-glucose into a glycosyl-β-olefinic ester, which then underwent further reactions to introduce the isoxazole ring. nih.govrsc.org

Formation of the Isoxazole Ring System in this compound Precursors

The isoxazole ring is a cornerstone of this scaffold, and its synthesis has been extensively studied. mdpi.comresearchgate.net The most prevalent methods involve cycloaddition reactions and tailored cyclization procedures. researchgate.netnanobioletters.com

Strategic Applications of 1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and widely used method for constructing the isoxazole ring. nih.govresearchgate.netwikipedia.orgresearchgate.net This reaction is known for its high regioselectivity and stereospecificity, making it a valuable tool for synthesizing complex molecules. wikipedia.org Nitrile oxides, which are unstable and typically generated in situ, can be produced from various precursors, including aldoximes, through oxidation. researchgate.netorganic-chemistry.org For example, the reaction of an aldoxime with an oxidant like chloramine-T or a hypervalent iodine reagent can generate the corresponding nitrile oxide, which is then trapped by an alkyne to form the isoxazole ring. organic-chemistry.orgresearchgate.net The cycloaddition can proceed via a concerted pericyclic mechanism or a stepwise mechanism involving a diradical intermediate. nih.gov

The versatility of this reaction is demonstrated by its application in synthesizing a variety of substituted isoxazoles. nih.gov For instance, 3,5-disubstituted isoxazoles can be prepared through the 1,3-dipolar cycloaddition of an alkyne and a nitrile oxide generated in situ from an oxime and an oxidant. nih.gov Similarly, this method has been employed to create isoxazole-linked glycoconjugates. rsc.org

Tailored Cyclization Procedures for Isoxazole Formation

Beyond cycloadditions, various cyclization strategies have been developed for isoxazole synthesis. One such method involves the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone or an α,β-unsaturated ketone. researchgate.netnanobioletters.com Another approach is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govacs.org This method has proven effective for synthesizing highly substituted isoxazoles, including 3,4,5-trisubstituted derivatives, under mild conditions. nih.gov For example, the reaction of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl) yields 4-iodoisoxazoles, which can be further functionalized. nih.govacs.org

Gold-catalyzed cycloisomerization of α,β-acetylenic oximes also provides a route to substituted isoxazoles. organic-chemistry.org This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under moderate reaction conditions. organic-chemistry.org

Microwave-Assisted and Green Chemistry Approaches in Isoxazole Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. elifesciences.org Microwave-assisted synthesis has emerged as a valuable tool in this regard, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nveo.orgabap.co.in Several microwave-assisted protocols for isoxazole synthesis have been reported, including the 1,3-dipolar cycloaddition of in situ generated nitrile oxides to alkynes. nih.govorganic-chemistry.orgnih.gov This approach has been used to synthesize a variety of isoxazole derivatives, including 3,4,5-trisubstituted isoxazoles. organic-chemistry.org

Green chemistry principles have also been applied to isoxazole synthesis. nih.gov This includes the use of greener solvents, such as water or glycerol, and the development of catalyst-free or metal-free reaction conditions. elifesciences.orgnih.govnih.gov For example, a greener protocol for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been developed using an agro-waste extract as a catalyst under solvent-free conditions. nih.gov Another approach involves the use of mechanochemistry, where reactions are carried out by grinding solids together, often in the absence of a solvent. nih.gov

Construction of the Cyclopropylamine Moiety in this compound Derivatives

The cyclopropylamine moiety is another critical component of the target scaffold, contributing unique steric and electronic properties. acs.org Its synthesis has been a significant area of research, with numerous methods developed for its construction. acs.org

Amination Protocols for Cyclopropane (B1198618) Systems

Several strategies exist for introducing an amino group onto a cyclopropane ring. longdom.org One common method is the amination of cyclopropanol (B106826) using ammonia (B1221849) or amine derivatives, often in the presence of a catalyst. longdom.org Reductive amination of cyclopropanecarboxaldehyde (B31225) or cyclopropanone (B1606653) with ammonia or primary amines is another viable route. longdom.org Additionally, halogenated cyclopropanes can be reacted with ammonia or amines to produce cyclopropylamine. longdom.org

More advanced methods include the photocatalytic oxo-amination of aryl cyclopropanes. acs.orgacs.org This one-pot reaction utilizes dioxygen as a green oxidant and amines as the nitrogen source to generate β-amino ketones. acs.orgacs.org The reaction proceeds through a ring-opening of the cyclopropane, followed by amination. acs.orgresearchgate.netnih.gov Another sophisticated approach is the Curtius rearrangement of cyclopropyl (B3062369) acyl azides. acs.orgnih.gov This method has been successfully employed in the scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. nih.gov

| Method | Description | Key Features | Reference(s) |

| Amination of Cyclopropanol | Reaction of cyclopropanol with ammonia or amines, often with a catalyst. | Efficient and scalable. | longdom.org |

| Reductive Amination | Reaction of cyclopropanecarboxaldehyde or cyclopropanone with ammonia or amines and a reducing agent. | Versatile method. | longdom.org |

| From Halogenated Cyclopropanes | Reaction of cyclopropyl halides with ammonia or amines. | Utilizes readily available starting materials. | longdom.org |

| Photocatalytic Oxo-amination | One-pot reaction of aryl cyclopropanes with dioxygen and amines. | Green and efficient. | acs.orgacs.org |

| Curtius Rearrangement | Rearrangement of cyclopropyl acyl azides to form isocyanates, which are then hydrolyzed to amines. | Scalable synthesis. | acs.orgnih.gov |

| Kulinkovich-de Meijere Reaction | Titanium-mediated cyclopropanation of amides. | Facile preparation of N,N-dialkylcyclopropylamines. | acs.org |

| From α-Chloroaldehydes | Trapping of a zinc homoenolate with an amine followed by ring-closure. | High diastereoselectivity for trans-2-substituted-cyclopropylamines. | chemrxiv.org |

Reductive Amination Techniques

Reductive amination serves as a powerful and versatile method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com In the context of this compound, this technique is typically employed by reacting a suitable isoxazolyl-cyclopropyl ketone precursor with an amine source in the presence of a reducing agent. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing the iminium ion over the ketone starting material. masterorganicchemistry.com The choice of amine source can be ammonia, a primary amine, or a secondary amine, allowing for the synthesis of primary, secondary, and tertiary cyclopropylamines, respectively.

Key Features of Reductive Amination in this Context:

Versatility: A wide range of substituted amines can be introduced by varying the amine reagent.

Mild Conditions: The reaction is often carried out under mild conditions, preserving the integrity of the isoxazole ring.

Control over Substitution: It provides excellent control over the degree of alkylation on the nitrogen atom, avoiding the common issue of over-alkylation seen in direct alkylation methods. masterorganicchemistry.com

A representative reaction scheme is the conversion of 1-(isoxazol-3-yl)cyclopropan-1-one to this compound using ammonia and a suitable borohydride (B1222165) reagent.

Stereoselective Cyclopropanation and Amine Introduction

The stereochemistry of the cyclopropane ring and the attached amine group is often crucial for the biological activity of the final compound. Therefore, stereoselective methods for the construction of the cyclopropane ring and the introduction of the amine functionality are of high importance.

Stereoselective cyclopropanation can be achieved through various methods, including the use of chiral catalysts or auxiliaries. For instance, transition-metal catalyzed decomposition of diazo compounds in the presence of an appropriate olefinic precursor to the isoxazole can lead to the formation of the cyclopropane ring with high enantioselectivity.

The introduction of the amine group can be accomplished post-cyclopropanation. One common strategy involves the Hofmann or Curtius rearrangement of a cyclopropyl carboxylic acid derivative. These rearrangements proceed with retention of configuration at the migrating carbon, thus preserving the stereochemistry of the cyclopropane ring.

| Method | Description | Stereochemical Outcome |

| Catalytic Asymmetric Cyclopropanation | Use of chiral rhodium or copper catalysts with a diazoacetate and a styrenyl isoxazole precursor. | High enantioselectivity for the cyclopropane ring. |

| Chiral Auxiliary-Directed Cyclopropanation | Attachment of a chiral auxiliary to the olefin precursor to direct the facial selectivity of the cyclopropanation reaction. | Diastereoselective formation of the cyclopropane. |

| Hofmann Rearrangement | Conversion of a cyclopropyl carboxamide to an amine via a brominated intermediate. | Retention of stereochemistry at the migrating carbon. |

| Curtius Rearrangement | Thermal or photochemical rearrangement of a cyclopropyl acyl azide (B81097) to an isocyanate, followed by hydrolysis to the amine. | Retention of stereochemistry. |

Convergent and Divergent Synthesis Routes for Coupling Isoxazolyl and Cyclopropylamine Units

The assembly of the this compound scaffold can be approached through both convergent and divergent synthetic strategies.

A convergent synthesis involves the separate synthesis of the isoxazole and cyclopropylamine fragments, which are then coupled in a late-stage step. This approach is often advantageous for rapidly building a library of analogs, as different isoxazole and cyclopropylamine derivatives can be mixed and matched. A potential convergent route could involve the palladium-catalyzed cross-coupling of a halogenated isoxazole with a cyclopropylamine derivative.

In contrast, a divergent synthesis starts from a common intermediate that already contains both the isoxazole and cyclopropane cores. This intermediate is then modified in subsequent steps to introduce the amine functionality or to further derivatize the molecule. For example, a 1-(isoxazol-3-yl)cyclopropanecarboxylic acid could serve as a key intermediate that can be converted to the primary amine via a Curtius rearrangement or used in amide coupling reactions to generate a variety of derivatives.

Post-Synthetic Modifications and Derivatization Strategies

Once the core this compound scaffold is synthesized, a variety of post-synthetic modifications can be employed to create a library of derivatives for structure-activity relationship (SAR) studies. These modifications can target the amine functionality, the isoxazole ring, or any substituents on these rings.

Derivatization of the Amine Group:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or direct alkylation.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Modification of the Isoxazole Ring:

While the isoxazole ring is generally stable, certain positions can be functionalized. For instance, if the isoxazole was synthesized with a placeholder group, such as a halogen, this can be used as a handle for cross-coupling reactions to introduce new aryl or alkyl substituents.

Analytical Characterization of Synthesized this compound Derivatives

The unambiguous characterization of newly synthesized derivatives is crucial to confirm their structure and purity. This is achieved through a combination of spectroscopic and chromatographic techniques.

Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The protons on the cyclopropane ring typically appear as complex multiplets in the upfield region of the spectrum. The chemical shift and coupling constants of these protons provide information about their relative stereochemistry. The proton on the isoxazole ring usually appears as a singlet in the aromatic region.

¹³C NMR: The carbon signals for the cyclopropane ring are characteristically found at high field. The chemical shifts of the isoxazole ring carbons are indicative of their substitution pattern.

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition with high accuracy.

| Technique | Information Obtained | Typical Chemical Shift/Mass Range |

| ¹H NMR | Proton environment, stereochemistry | Cyclopropyl H: 0.5-2.0 ppm; Isoxazole H: 6.0-8.5 ppm |

| ¹³C NMR | Carbon skeleton | Cyclopropyl C: 10-30 ppm; Isoxazole C: 100-170 ppm |

| Mass Spectrometry | Molecular weight, fragmentation | M+ peak corresponding to the molecular formula |

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of synthesized compounds. By using a suitable stationary phase (e.g., C18) and mobile phase, the target compound can be separated from any starting materials, byproducts, or other impurities. The purity is typically determined by the peak area percentage from the chromatogram. For chiral compounds, chiral HPLC is essential to determine the enantiomeric excess (ee) or diastereomeric excess (de).

A typical HPLC method for purity analysis would involve a reversed-phase column with a gradient elution of water and an organic solvent like acetonitrile, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Pharmacological and Biochemical Spectrum of 1 Isoxazol 3 Yl Cyclopropylamine Derivatives

Investigation of Receptor Modulatory Activities

A review of available scientific literature indicates a lack of specific research on the direct interaction of 1-isoxazol-3-yl-cyclopropylamine derivatives with several major receptor systems.

Toll-Like Receptor 7 (TLR7) Agonism and Related Immunomodulation

There is no available research in the public domain that investigates or establishes a relationship between this compound derivatives and agonistic or immunomodulatory activity at the Toll-Like Receptor 7 (TLR7).

GABAA Receptor System Interactions

The interaction of this compound derivatives with the GABAA receptor system has not been a subject of published scientific investigation. The pharmacology of this class of compounds at GABAA receptors remains uncharacterized in the literature. nih.govnih.gov

Cannabinoid Receptor (CB1) Allosteric Modulation

While the allosteric modulation of the Cannabinoid Receptor 1 (CB1) is an active area of research, studies have focused on other chemical scaffolds. nih.govmq.edu.aunih.gov There are no specific findings in the scientific literature that describe the activity of this compound derivatives as allosteric modulators of the CB1 receptor. scholaris.caresearchgate.net

Enzyme Inhibitory Profiles and Mechanistic Elucidation

The primary area of pharmacological investigation for derivatives of this compound has been their role as enzyme inhibitors, with a particular focus on monoamine oxidases.

Monoamine Oxidase (MAO) Inhibition (A and B Isoforms)

The cyclopropylamine (B47189) chemical motif is a well-established pharmacophore for the inhibition of monoamine oxidase (MAO), a key enzyme family responsible for the degradation of monoamine neurotransmitters. nih.gov Derivatives based on this scaffold are known to act as mechanism-based inhibitors. nih.gov Research into structurally related compounds provides significant insight into the potential activity of this compound derivatives.

Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. nih.gov Inhibition of these enzymes is a therapeutic strategy for depression (MAO-A) and Parkinson's disease (MAO-B). nih.gov

Studies on N-substituted cyclopropylamines have demonstrated that modifications to the parent molecule can confer selectivity for either MAO-A or MAO-B. capes.gov.br More specifically, research into cis-cyclopropylamines has identified potent and selective inhibitors. For instance, cis-N-benzyl-2-methoxycyclopropylamine was found to be a highly potent and selective irreversible inhibitor of MAO-B. nih.gov After a 30-minute pre-incubation period, it exhibited an IC₅₀ value of 5 nM for MAO-B, while its inhibitory activity against MAO-A was significantly lower, with an IC₅₀ of 170 nM. nih.gov This demonstrates a clear selectivity for the B isoform of the enzyme.

Furthermore, the presence of an isoxazole (B147169) or a related oxazole (B20620) ring in a molecule can also contribute to MAO inhibition. A study on 4-(2-Methyloxazol-4-yl)benzenesulfonamide, which contains the 1,3-oxazole ring system, showed preferential inhibition of MAO-B. mdpi.comresearchgate.net This compound displayed an IC₅₀ value of 3.47 µM for MAO-B and a much weaker inhibition of MAO-A, with an IC₅₀ of 43.3 µM. mdpi.comresearchgate.net

These findings, based on the distinct activities of the cyclopropylamine core and the isoxazole-related moiety, strongly suggest that derivatives of this compound are promising candidates for selective MAO-B inhibition.

Table 1: MAO Inhibitory Activity of Structurally Related Compounds

| Compound | Target | IC₅₀ | Selectivity | Source(s) |

|---|---|---|---|---|

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | MAO-B Selective | nih.gov |

| MAO-B | 5 nM | nih.gov | ||

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 µM | MAO-B Selective | mdpi.comresearchgate.net |

Histone Demethylase (KDM1A/LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key regulator of gene expression through the demethylation of histones. nih.gov Its role in critical cellular processes, including cell proliferation and differentiation, has made it a significant target in cancer therapy, particularly for diseases like acute myelogenous leukemia (AML). nih.govnih.gov

Derivatives of 1-substituted cyclopropylamine have been identified as potent inhibitors of LSD1. researchgate.net These compounds represent a novel class of mechanism-based inhibitors that work by covalently modifying the FAD cofactor of LSD1. nih.gov Research into α-substituted cyclopropylamine derivatives has yielded compounds with significant inhibitory effects against KDM1A. researchgate.net For instance, certain 1-substituted cyclopropylamine derivatives have demonstrated potent LSD1 inhibitory activity, with one compound showing an IC₅₀ of 0.131 μM. researchgate.net Further optimization of these structures has led to the development of highly potent inhibitors, with biochemical IC₅₀ values in the nanomolar range. nih.govresearchgate.net

Table 1: LSD1 Inhibitory Activity of Cyclopropylamine Derivatives

| Compound Type | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1-substituted cyclopropylamine derivative | LSD1 | 0.131 | researchgate.net |

| 1-substituted tranylcypromine (B92988) derivative | LSD1 | 0.031 | researchgate.net |

| Styrenylcyclopropane derivative | LSD1 | <0.004 | nih.gov |

Cyclooxygenase (COX-1) Selective Inhibition

Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While much focus has been on COX-2 selective inhibitors, there is growing interest in developing selective inhibitors of COX-1 for their potential role in treating inflammatory conditions, neurodegenerative diseases, and certain cancers. nih.govresearchgate.netsemanticscholar.org

The diarylisoxazole scaffold is a common feature in several NSAIDs that exhibit high selectivity for COX-1. nih.gov The orientation of the isoxazole ring and its substituents within the COX-1 active site is crucial for this selectivity. nih.gov For example, the diarylisoxazole mofezolac (B1677391) demonstrates preferential inhibition of COX-1 with an IC₅₀ value of 0.0079 µM, while showing significantly less activity against COX-2. researchgate.net Another diarylisoxazole, known as P6, also shows selective inhibition of COX-1. nih.govresearchgate.net The binding of these isoxazole derivatives within the hydrophobic channel of COX-1 mimics the interaction of the natural substrate, arachidonic acid. nih.gov

Table 2: COX-1 Selective Inhibition by Diaryl-isoxazole Derivatives

| Compound | Target | IC₅₀ (µM) | Selectivity | Reference |

|---|---|---|---|---|

| Mofezolac | COX-1 | 0.0079 | Selective for COX-1 | researchgate.net |

| P6 | COX-1 | 19 | Selective for COX-1 | researchgate.net |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.gov

Isoxazole derivatives have been investigated as potential AChE inhibitors. nih.gov The isoxazole nucleus can serve as a core scaffold for designing molecules that interact with the active site of AChE. nih.gov For instance, a series of methyl indole-isoxazole carbohydrazide (B1668358) derivatives were synthesized and evaluated for their anti-Alzheimer's potential. nih.gov One of the most potent compounds in this series, compound 5d, exhibited a significant and selective inhibitory effect on AChE with an IC₅₀ value of 29.46 ± 0.31 µM, acting through a competitive mode of inhibition. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Target | IC₅₀ (µM) | Inhibition Mode | Reference |

|---|---|---|---|---|

| 5d (methyl indole-isoxazole carbohydrazide derivative) | AChE | 29.46 ± 0.31 | Competitive | nih.gov |

RET Kinase Inhibition

The REarranged during Transfection (RET) kinase is a receptor tyrosine kinase, and its activating mutations are frequently implicated in human cancers, particularly thyroid and lung cancers. korea.ac.krnih.gov This makes RET a compelling target for the development of selective cancer therapies. korea.ac.krnih.govnih.gov

A novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide derivative, compound 15l, has been identified as a highly specific and potent RET kinase inhibitor. korea.ac.krnih.govelsevierpure.com This compound was designed for enhanced metabolic stability and demonstrates potent activity against both wild-type RET and its gatekeeper mutant (V804M), which confers resistance to some other inhibitors. korea.ac.krnih.govelsevierpure.com Compound 15l effectively suppresses the growth of cancer cells driven by RET mutations while having no effect on normal cells. korea.ac.krnih.govelsevierpure.com A global kinase profiling assay confirmed its exceptional selectivity, showing exclusive inhibition of RET out of 369 kinases tested. korea.ac.krelsevierpure.com

Table 4: RET Kinase Inhibitory Activity

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 15l | Wild-type RET | 44 | korea.ac.krnih.gov |

| 15l | RET (V804M mutant) | 252 | korea.ac.krnih.gov |

Exploration of Antimicrobial and Antineoplastic Activities

The isoxazole scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial and antineoplastic effects. researchgate.netfrontiersin.orgresearchgate.netnih.gov

Antitubercular Activity Against Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of new and effective drugs. nih.govmdpi.com Isoxazole-containing compounds have emerged as a promising class of anti-TB agents. nih.govnih.gov

Derivatives of 3-isoxazolecarboxylic acid esters have demonstrated high potency against both replicating and non-replicating forms of Mtb, with some compounds exhibiting submicromolar activity. nih.gov These compounds maintain their effectiveness against drug-resistant Mtb strains. nih.gov One study identified an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), that specifically inhibits Mtb by targeting the FadD family of enzymes, which are crucial for mycolic acid synthesis. nih.gov This compound was shown to reduce Mtb survival in infected macrophages and decrease the bacterial burden in a mouse model of chronic TB. nih.gov Furthermore, isoxazoline (B3343090) derivatives of natural products have also shown strong antitubercular activity, with one derivative displaying a minimum inhibitory concentration (MIC) of 14.58 µM. researchgate.net

Table 5: Antitubercular Activity of Isoxazole Derivatives

| Compound Type | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 3-isoxazolecarboxylic acid ester derivatives | Mycobacterium tuberculosis | Submicromolar | nih.gov |

| 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) | Mycobacterium tuberculosis | Specific inhibitory activity | nih.gov |

| Isoxazoline derivative (3f) | Mycobacterium tuberculosis | 14.58 µM | researchgate.net |

Broad-Spectrum Antimicrobial Potency (Antibacterial, Antifungal, Antiviral)

The isoxazole ring is a key component in many compounds with broad-spectrum antimicrobial properties. researchgate.netresearchgate.net

Antibacterial Activity: Isoxazole derivatives have been extensively studied for their antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For example, certain 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles have shown promising antibacterial activity. researchgate.net Isoxazoline derivatives have also demonstrated activity against various bacterial species, including Micrococcus luteus, Staphylococcus aureus, Serratia marcescens, and Bacillus cereus. nih.gov

Antifungal Activity: A significant number of isoxazole-containing compounds exhibit antifungal properties. nih.govnih.gov Some derivatives have shown effective in vitro activity against Aspergillus and Candida species, with minimum inhibitory concentrations comparable to the standard antifungal drug ketoconazole. nih.gov The mechanism of action for some of these compounds is believed to be the inhibition of ergosterol (B1671047) biosynthesis, a critical process for fungal cell membrane integrity. nih.gov

Antiviral Activity: Research has also explored the antiviral potential of isoxazole derivatives. nih.gov For instance, certain 1-(1,3-disubstituted-imidazolidyn-2-ylidene)-3-ethoxycarbonylmethylurea derivatives have been tested for their activity against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B3 (CVB3). nih.gov Specific substitutions on the isoxazole ring were found to be beneficial for activity against these viruses. nih.gov

Table 6: Broad-Spectrum Antimicrobial Activity

| Compound Type | Activity | Target Organisms | Reference |

|---|---|---|---|

| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | Antibacterial | Gram-positive and Gram-negative bacteria | researchgate.net |

| Isoxazoline derivatives | Antibacterial | M. luteus, S. aureus, S. marcescens, B. cereus | nih.gov |

| Dibenzo-1,4-dioxine-2-acetyloxime derivatives | Antifungal | Aspergillus spp., Candida spp. | nih.gov |

| 1-(1,3-disubstituted-imidazolidyn-2-ylidene)-3-ethoxycarbonylmethylurea derivatives | Antiviral | HSV-1, CVB3 | nih.gov |

Anticancer and Antineoplastic Effects

Isoxazole derivatives have emerged as a significant class of compounds with promising anticancer and antineoplastic activities. researchgate.netnih.gov Research has demonstrated their efficacy against various human cancer cell lines, often through the induction of apoptosis and cell cycle arrest. nih.gov

A series of novel enantiopure isoxazolidine (B1194047) derivatives were synthesized and evaluated for their anticancer activities against human breast carcinoma (MCF-7), human lung adenocarcinoma (A-549), and human ovarian carcinoma (SKOV3) cell lines. nih.gov Two compounds, 2f and 2g, which primarily differ by the substituent at the C-5 position of the phenyl ring, showed significant dose-dependent inhibition of all three cell lines. nih.gov Compound 2f, in particular, demonstrated potent activity with IC50 values of 9.7 µM for MCF-7 and A-549 cells, and 6.5 µM for SKOV3 cells, comparable to the standard drug doxorubicin. nih.gov

Further studies on isoxazole-containing compounds have revealed their potential as inhibitors of specific kinases involved in cancer progression. A series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives were designed as FMS-like tyrosine kinase 3 (FLT3) inhibitors, a key target in acute myeloid leukemia. nih.gov One derivative from this series not only inhibited FLT3 phosphorylation but also led to complete tumor regression in a xenograft model. nih.gov

The cytotoxic effects of isoxazole derivatives have been observed across a broad spectrum of cancer types. For instance, isoxazolo[4,5-e] nih.govnih.govresearchgate.nettriazepine derivatives have been synthesized and tested against multiple cancer cell lines, with some compounds showing extremely high antitumor activity. nih.gov Similarly, isoxazole-functionalized chromene derivatives and indole-containing isoxazoles have demonstrated cytotoxic potential. nih.gov The substitution pattern on the isoxazole ring and associated phenyl groups plays a crucial role in determining the cytotoxic potency. For example, the presence of a fluorine or trifluoromethyl group at the fourth position of the phenyl ring attached to an isoxazole was found to enhance cytotoxicity. nih.gov

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 2f | MCF-7 (Breast) | 9.7 µM | nih.gov |

| A-549 (Lung) | 9.7 µM | nih.gov | |

| SKOV3 (Ovarian) | 6.5 µM | nih.gov | |

| Compound 2g | MCF-7 (Breast) | 17.7 µM | nih.gov |

| A-549 (Lung) | 12.1 µM | nih.gov | |

| SKOV3 (Ovarian) | 13.9 µM | nih.gov | |

| Compound 19 | MV4-11 (Leukemia) | Inhibited FLT3 phosphorylation, led to tumor regression | nih.gov |

| Compound 21 | Various | Potent cytotoxicity against A549, COLO 205, MDA-MB 231, PC-3 | nih.gov |

| Compound 23 | PC-3 (Prostate) | Effective cytotoxic agent | nih.gov |

Anti-inflammatory Effects

Derivatives of isoxazole have been extensively studied for their anti-inflammatory properties. nih.gov These compounds can mitigate inflammation, which is a complex biological response to harmful stimuli like injury or infection. nih.gov The mechanism of action often involves the inhibition of key inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes. nih.govnih.gov

One study investigated a new series of isoxazole derivatives (TPI1-TPI20) for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema model in rats. Among the synthesized compounds, TPI-7 and TPI-13 were identified as the most active, an effect attributed to the presence of a methoxy (B1213986) group at the para position. Another study synthesized thirteen substituted-isoxazole derivatives and found that compounds 5b, 5c, and 5d exhibited significant in vivo anti-inflammatory potential with modest toxicity. nih.gov

The isoxazole derivative MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate) has shown potent inhibitory effects on carrageenan-induced paw inflammation in mice. nih.govresearchgate.net When applied as an ointment, MZO-2 was also highly effective in reducing ear edema in a mouse model of contact sensitivity, with efficacy comparable to the reference drug tacrolimus. nih.govresearchgate.net Furthermore, some N'-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have demonstrated immunosuppressive activity in both mouse and human experimental models. nih.gov

The anti-inflammatory action of these derivatives is often linked to the suppression of pro-inflammatory mediators. For example, some isoxazole compounds have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response. nih.govnih.gov

Table 2: Anti-inflammatory Activity of Selected Isoxazole Derivatives

| Compound/Series | Model | Key Findings | Reference |

|---|---|---|---|

| TPI-7, TPI-13 | Carrageenan-induced rat paw edema | Most active compounds in the series. | |

| Compounds 5b, 5c, 5d | In vivo anti-inflammatory model | Significant edema inhibition. | nih.gov |

| MZO-2 | Carrageenan-induced mouse paw inflammation | Potent inhibitory effect. | nih.govresearchgate.net |

| Mouse contact sensitivity (ear edema) | Very effective, comparable to tacrolimus. | nih.govresearchgate.net | |

| MM3 | Human whole blood cell cultures | Inhibited LPS-induced TNF-α production. | nih.gov |

Cellular and Molecular Pathway Investigation

Understanding the specific molecular targets and downstream signaling pathways of this compound derivatives is crucial for elucidating their mechanism of action and therapeutic potential.

Identification of Specific Biological Targets

Research has identified several specific biological targets for isoxazole derivatives, which helps to explain their observed pharmacological effects. nih.govnih.govnih.gov

In the context of anticancer activity, key targets include protein kinases that are often hyperactive in cancer cells. nih.gov

Epidermal Growth Factor Receptor (EGFR): Novel isoxazolidine derivatives 2f and 2g have shown good inhibitory activity against EGFR, with IC50 values of 0.298 µM and 0.484 µM, respectively. nih.gov Molecular docking studies confirmed that these compounds fit well into the ATP-active site of EGFR. nih.gov

FMS-like tyrosine kinase 3 (FLT3): Overexpression of FLT3 is critical in the development of acute myeloid leukemia. A series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been identified as potent FLT3 inhibitors. nih.gov

Protein Kinase C (PKC): The chemical structures of some isoxazolo[4,5-e] nih.govnih.govresearchgate.nettriazepine derivatives were designed based on known PKC activators, suggesting that PKC isoenzymes may be a target for these compounds. nih.gov

For their anti-inflammatory effects, the primary targets identified are:

Cyclooxygenase-2 (COX-2): Many isoxazole derivatives, including the well-known drug Valdecoxib, are potent and selective COX-2 inhibitors. nih.govnih.gov Molecular docking analyses have elucidated the interaction of newer isoxazole derivatives with the active site of the COX-2 enzyme. nih.gov

Downstream Signaling Pathway Analysis

The interaction of isoxazole derivatives with their biological targets triggers a cascade of downstream signaling events that ultimately lead to the observed cellular effects.

The anticancer effects of these compounds are often mediated by the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: The isoxazole derivative MM3 was found to cause a strong increase in the expression of caspases, Fas, and NF-κB1 in Jurkat cells, indicating that its immunosuppressive and likely its anticancer effects are mediated by a pro-apoptotic mechanism. nih.gov Similarly, the compound MZO-2 inhibited the expression of caspases 3, 8, and 9 in Jurkat cells. nih.govresearchgate.net The isoxazolidine derivatives 2f and 2g were also confirmed as potent apoptosis inducers in breast, lung, and ovarian cancer cells, causing significant increases in both early and late apoptosis. nih.gov

Cell Cycle Arrest: Treatment of cancer cells with isoxazolidine derivative 2f led to cell cycle arrest in the S phase (in MCF-7 and SKOV3 cells) and the G2/M phase (in A549 cells). nih.gov Compound 2g, on the other hand, induced G0/G1 phase cell cycle arrest in all three tested cancer cell lines. nih.gov

In the context of inflammation, the downstream effects are primarily the reduction of inflammatory mediators.

Inhibition of Cytokine Production: Isoxazole derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced production of TNF-α in whole blood cell cultures. nih.govnih.gov This indicates an interference with the signaling pathways that lead to the transcription and translation of this key pro-inflammatory cytokine.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Isoxazol 3 Yl Cyclopropylamine Derivatives

Substituent Effects on the Isoxazole (B147169) Ring System

The isoxazole ring is a critical component for the biological activity of many compounds, and its substitution pattern plays a vital role in modulating potency and selectivity. nih.govrsc.orgnih.gov The electronic properties and steric bulk of substituents on the isoxazole ring can significantly influence interactions with biological targets. researchgate.net

Positional and Electronic Modifications at C3, C4, and C5 of the Isoxazole Ring

The positions C3, C4, and C5 of the isoxazole ring offer distinct opportunities for chemical modification, and the nature of the substituents at these positions can dramatically alter the pharmacological profile of the resulting compounds.

Research has shown that the introduction of various functional groups at these positions can lead to significant changes in biological activity. For instance, in a series of isoxazole derivatives, the presence of a halogen atom (F, Cl, or Br) on a phenyl substituent attached to the isoxazole ring was found to significantly enhance α-amylase inhibitory activity. mdpi.com Notably, fluorinated derivatives exhibited higher activity than their chlorinated and brominated counterparts. mdpi.com

In another study focusing on anticancer activity, the substitution pattern on a phenyl ring attached to the isoxazole moiety was found to be crucial. nih.gov The presence of a fluorine or trifluoromethyl group at the fourth position of the phenyl ring was shown to promote cytotoxicity against various cancer cell lines. nih.gov Furthermore, SAR studies on a series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives revealed that an electron-rich fused ring at the phenyl position was beneficial for antiproliferative activity. nih.gov

The relative positioning of substituents on the isoxazole ring also has a profound impact. Studies on diarylisoxazoles have indicated that 4,5-diarylisoxazoles display greater antimitotic activity compared to 3,4-diarylisoxazoles, suggesting that the spatial arrangement of the aryl groups is a key determinant of their biological effect. nih.gov

Table 1: Impact of Isoxazole Ring Substituents on Biological Activity

| Position(s) | Substituent Type | Biological Activity | Key Findings |

| Phenyl @ Isoxazole | Halogen (F, Cl, Br) | α-Amylase Inhibition | Halogen substitution significantly enhanced activity; F > Cl > Br. mdpi.com |

| Phenyl @ Isoxazole | F or CF3 at C4 | Anticancer (Cytotoxicity) | Promoted cytotoxicity against multiple cancer cell lines. nih.gov |

| Phenyl @ Isoxazole | Electron-rich fused ring | Anticancer (Antiproliferative) | Beneficial for activity in N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives. nih.gov |

| C4 vs. C3 | Aryl groups | Antimitotic | 4,5-diarylisoxazoles showed greater activity than 3,4-diarylisoxazoles. nih.gov |

Impact of Heteroatom Inclusion or Replacement within the Isoxazole Moiety

Modifying the core isoxazole ring by including or replacing heteroatoms can lead to the discovery of novel chemotypes with altered biological activities and physicochemical properties. The nitrogen and oxygen atoms of the isoxazole ring are key to its electronic nature and ability to form hydrogen bonds with biological targets. researchgate.net

While direct replacement of the isoxazole oxygen or nitrogen in 1-isoxazol-3-yl-cyclopropylamine itself is not extensively documented in the provided context, broader studies on isoxazole-containing compounds highlight the importance of the heterocyclic core. For example, in the development of Toll-like receptor 7 (TLR7) agonists, replacing a quinazoline (B50416) ring with an isoxazolo[5,4-d]pyrimidine (B13100350) scaffold led to a new class of potent and selective agonists. nih.gov This demonstrates that isosteric replacements of larger ring systems incorporating the isoxazole motif can be a successful strategy.

Furthermore, a comparative study of isoxazole and triazole derivatives with identical substituents showed that the isoxazole derivatives possessed stronger antileishmanial activity. mdpi.com This suggests that the specific arrangement of heteroatoms within the five-membered ring is crucial for this particular biological effect. The introduction of an isoxazole ring into other parent compounds has also been shown to significantly improve antibacterial activity. nih.gov

Structural Variations of the Cyclopropylamine (B47189) Component

The cyclopropylamine portion of the molecule is another key area for structural modification, offering opportunities to influence potency, selectivity, and pharmacokinetic properties. longdom.orgepa.gov The rigid nature of the cyclopropane (B1198618) ring can confer favorable conformational properties, while the amine group provides a handle for introducing a variety of substituents. researchgate.netunl.pt

Substitutions on the Cyclopropane Ring and their Biological Impact

Introducing substituents onto the cyclopropane ring can have a profound effect on the biological activity of the parent compound. unl.ptnih.gov These substitutions can alter the molecule's size, shape, and electronic properties, thereby influencing its interaction with biological targets. nih.gov

In a study on inhibitors of histone demethylase KDM1A, decoration of a phenyl ring at the β-position of a cyclopropane ring with small functional groups, particularly halogens at the meta position, led to a significant improvement in inhibitory activity. nih.gov This highlights the importance of both the nature and the position of the substituent on the cyclopropane moiety.

The inclusion of a cyclopropane ring itself is often a strategic choice in medicinal chemistry to enhance metabolic stability and potency. researchgate.net The unique electronic properties of the cyclopropane ring, which has some resemblance to a double bond, can also be exploited for specific interactions. researchgate.net

Modifications to the Amine Group (Primary, Secondary, Tertiary amines, Alkylation)

The amine group of the cyclopropylamine moiety is a versatile point for modification, allowing for the introduction of a wide range of substituents that can modulate the compound's properties. nih.gov These modifications can include alkylation to form secondary and tertiary amines, or acylation to form amides.

In the context of TLR7 agonists, the nature of the amine at the C4 position of an isoxazolo[5,4-d]pyrimidine scaffold was found to be critical for activity. nih.gov While cyclopropylamine itself led to an inactive compound in one instance, other amines, such as 3-methylpiperidine, resulted in potent TLR7 agonist activity. nih.gov This suggests that the steric and electronic properties of the amine substituent are key determinants of biological function.

The basicity of the amine group can also be a crucial factor. The introduction of a cyclopropyl (B3062369) group has been used to lower basicity, which can help to mitigate off-target effects such as hERG channel inhibition. hyphadiscovery.com The metabolism of cyclopropylamines can also be a consideration, as they can be oxidized to form reactive intermediates. hyphadiscovery.comacs.org

Table 2: Impact of Cyclopropylamine Modifications on Biological Activity

| Modification Site | Substituent/Modification | Biological Activity/Property | Key Findings |

| β-position of cyclopropane | Halogenated phenyl ring | KDM1A Inhibition | meta-halogen substitution significantly improved inhibitory potency. nih.gov |

| Amine Group | Cyclopropylamine | TLR7 Agonism | Inactive in a specific isoxazolo[5,4-d]pyrimidine series. nih.gov |

| Amine Group | 3-Methylpiperidine | TLR7 Agonism | Showed potent agonist activity in the same series. nih.gov |

| Amine Group | Cyclopropyl introduction | hERG Liability | Lowered basicity, reducing potential for hERG inhibition. hyphadiscovery.com |

Linker Region Design and Optimization between Isoxazole and Cyclopropylamine

The linker region, the molecular bridge connecting the isoxazole and cyclopropylamine moieties, is a critical determinant of a compound's biological activity. Its length, rigidity, and chemical nature dictate the spatial orientation of the key pharmacophoric groups, thereby influencing how the molecule interacts with its biological target.

Research into analogues of aminomethylisoxazole propionic acid (AMPA) has provided significant insights into linker optimization. nih.gov In one study, derivatives were synthesized to probe the binding at the system xc- transporter, a target for conditions involving glutamate (B1630785) dysregulation. nih.gov The investigation focused on how different linkers between an isoxazole core and an amino acid group influenced binding affinity. For instance, the introduction of a lipophilic 5-naphthylethyl linker resulted in a compound with robust binding activity. nih.gov In stark contrast, a seemingly minor modification—inserting an oxygen atom to create a 5-naphthylmethoxymethyl linker—led to a derivative that was virtually devoid of activity. nih.gov This dramatic loss of potency underscores the stringent steric and electronic requirements of the binding site.

Broader studies on isoxazole-containing compounds further highlight the importance of the linker and its substituents. In the development of Toll-like receptor 7 (TLR7) agonists, the nature of the amine attached to the core scaffold was investigated. While cyclopropylamine was found to be promising in some contexts, its direct introduction at the C4 position of a 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine scaffold resulted in an inactive compound. nih.gov This finding suggests that the biological activity is a composite of interactions from the entire molecular structure, not just isolated fragments. The choice of linker or adjacent substituents can fundamentally alter the presentation of the key binding elements. nih.gov

The optimization process often involves exploring a variety of linker types. For example, studies on Hsp90 inhibitors have utilized ethylene (B1197577) glycol-containing linear linkers to achieve high binding potency. nih.gov The general principle remains consistent: the linker is not merely a spacer but an active component of the pharmacophore that must be carefully tailored to the specific biological target.

Table 1: Impact of Linker Modification on Biological Activity of Isoxazole Analogues

| Compound Series | Linker/Substituent | Target | Observed Activity | Source |

|---|---|---|---|---|

| AMPA Analogue | 5-naphthylethyl | System xc- | Robust binding | nih.gov |

| AMPA Analogue | 5-naphthylmethoxymethyl | System xc- | Virtually inactive | nih.gov |

| Isoxazolo[5,4-d]pyrimidine | Cyclopropylamine at C4 | TLR7 | Inactive | nih.gov |

| Isoxazolo[5,4-d]pyrimidine | 3-methylpiperidine | TLR7 | Potent Agonist | nih.gov |

Conformational Flexibility and Rigidity Analysis in Relation to Biological Activity

The balance between conformational flexibility and rigidity is a cornerstone of rational drug design. A rigid molecule may offer higher binding affinity and selectivity by reducing the entropic penalty upon binding, but it may struggle to adopt the ideal conformation required for interaction. Conversely, a flexible molecule can more easily adapt to the binding site but may expend too much energy doing so, leading to weaker binding.

X-ray crystallography studies of active isoxazole analogues have revealed specific conformational preferences. For example, both the highly active 5-naphthylethyl analogue and the inactive 5-naphthylmethoxymethyl analogue were found to adopt an E-conformation in their solid state. nih.gov The fact that one is active while the other is not, despite sharing a similar base conformation, suggests that subtle differences in their three-dimensional shape and electronic properties, dictated by the linker, are critical for productive binding. nih.gov The inactivity of the latter compound indicates a conformational clash or the improper positioning of a key interaction feature within the receptor's binding pocket. nih.gov

A quantitative approach to analyzing molecular flexibility involves calculating molecular properties such as the number of rotatable bonds (nRB) and the fraction of sp³ hybridized carbons (Fsp³). A higher nRB value generally indicates greater conformational flexibility. In a study of novel isoxazole derivatives designed as potential anti-inflammatory agents, these parameters were calculated to assess their drug-likeness. frontiersin.org For a series of ten compounds, the nRB values ranged from 3 to 6, while the Fsp³ values ranged from 0.11 to 0.25. frontiersin.org These metrics are crucial in structure-property relationship (SPR) studies to correlate a compound's structural features with its pharmacokinetic profile. While not directly measuring biological activity, they provide a guide for designing molecules with appropriate flexibility to navigate biological systems and bind effectively to their targets.

Table 2: Conformational Flexibility Parameters for a Series of Isoxazole Derivatives

| Parameter | Observed Range in Derivative Series | Implication | Source |

|---|---|---|---|

| Number of Rotatable Bonds (nRB) | 3 - 6 | Indicates a controlled degree of molecular flexibility. | frontiersin.org |

| Fraction of sp³ Carbons (Fsp³) | 0.11 - 0.25 | Reflects the degree of saturation and three-dimensionality. | frontiersin.org |

Computational Chemistry and Molecular Modeling Applications in 1 Isoxazol 3 Yl Cyclopropylamine Research

Ligand-Target Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of 1-isoxazol-3-yl-cyclopropylamine and its derivatives, docking studies are crucial for predicting their binding modes within the active site of a target protein. This method helps in understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

Research on various isoxazole-containing compounds demonstrates the utility of docking. For instance, studies on isoxazole-carboxamide derivatives as potential cyclooxygenase (COX) inhibitors have used docking to elucidate their binding interactions with COX-1 and COX-2 enzymes. nih.govnih.gov These studies prepare the ligand and protein structures, often using tools like the Protein Preparation Wizard and LigPrep from Schrödinger, to ensure correct protonation states and geometries before performing the docking calculations. nih.gov The results can reveal why certain substitutions on the isoxazole (B147169) scaffold lead to higher potency and selectivity. For example, the presence of specific groups can orient the isoxazole ring into a secondary binding pocket, forming ideal interactions with the enzyme. nih.gov Similarly, docking has been employed to understand how isoxazole derivatives interact with bacterial or fungal protein targets, such as P. aeruginosa elastase B, to explain their antimicrobial activities. nih.gov The binding energy, often expressed as a docking score, provides a quantitative estimate of the binding affinity, allowing for the ranking of different analogs.

| Compound Class | Target Protein(s) | Key Findings | Software/Method |

|---|---|---|---|

| Isoxazole-carboxamide derivatives | COX-1, COX-2 | Identified key interactions in the binding pocket, explaining selectivity for COX-2. Compound A13 showed the highest potency with IC50 values of 64 nM (COX-1) and 13 nM (COX-2). nih.gov | Schrödinger Suite (LigPrep, Protein Preparation Wizard) nih.gov |

| Isoxazole-carboxamide derivatives | P. aeruginosa elastase B, K. pneumonia KPC-2 carbapenemase | Supported observed antibacterial activity by showing plausible binding interactions within the active sites of bacterial enzymes. nih.gov | Not specified |

| Isoxazolidine (B1194047) derivatives | EGFR receptor (PDB: 4ZAU) | Compound 11a displayed the highest binding energy (-6.57 kcal/mol), with amide and nitro groups playing a key role in binding. researchgate.net | Not specified |

| Trihalomethylated isoxazolines/isoxazolidines | CYP51 (Lanosterol 14-alpha demethylase) | Demonstrated high binding affinity with ΔG values ranging from -9.15 to -10.58 kcal/mol, suggesting potential antifungal activity. bibliotekanauki.pl | Not specified |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This is critical for assessing the stability of the predicted binding pose and understanding how the protein and ligand adapt to each other.

For isoxazole derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by docking. nih.govnih.gov These simulations can track the root-mean-square deviation (RMSD) of the protein backbone and the ligand to ensure that the complex remains stable throughout the simulation period. Furthermore, MD simulations are instrumental in calculating binding free energies, which are often more accurate than docking scores. The Enhanced Sampling of Molecular Dynamics with Approximation of Continuum Solvent (ESMACS) and Thermodynamic Integration with Enhanced Sampling (TIES) are advanced protocols used for this purpose. ucl.ac.uk In a study on isoxazole amides as inhibitors of the SMYD3 methyltransferase, these methods provided excellent statistical ranking and good agreement with experimental binding free energies. ucl.ac.uk Such simulations can also reveal the impact of conformational flexibility on binding, highlighting why certain flexible compounds may require longer simulation times for reliable predictions. ucl.ac.uk

| Compound Class | Target Protein | Simulation Focus | Key Findings |

|---|---|---|---|

| Isoxazole-carboxamide derivatives | COX enzymes | To study the change in dynamicity and ensure the stability of the ligand-protein complex. nih.gov | Confirmed the stability of the docked poses. nih.govnih.gov |

| Isoxazole amides | SMYD3 | Prediction of relative binding free energies and understanding the nature of ligand-protein binding. ucl.ac.uk | ESMACS and TIES protocols accurately predicted binding affinities and provided detailed chemical insights into the interactions. ucl.ac.uk |

| Isoxazolidine derivatives | EGFR receptor | Assessment of the stability of the highest-scoring docked compound. researchgate.net | The simulation confirmed the stability of the complex and the importance of specific functional groups in the binding process. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds.

Several QSAR studies have been successfully conducted on isoxazole derivatives. For example, a QSAR study on [(biphenyloxy)propyl]isoxazoles against coxsackievirus B3 (CVB3) developed models with high predictive power (R² up to 0.99, Q² up to 0.92). nih.gov These models revealed that fragments like 5-trifluoromethyl- nih.govucl.ac.uknih.govoxadiazole or 2,4-difluorophenyl are crucial for high antiviral activity, while bulky substituents like biphenyl (B1667301) decrease activity. nih.gov In another study on isoxazole derivatives with anti-inflammatory activity, a QSAR model was developed that showed a strong correlation between the observed and predicted activity, helping to guide the synthesis of more potent compounds. researchgate.net These models are built using various molecular descriptors that encode structural, electronic, and physicochemical properties of the molecules.

| Compound Series | Biological Activity | Model Statistics | Key Structural Insights from the Model |

|---|---|---|---|

| [(biphenyloxy)propyl]isoxazoles | Anti-CVB3 activity | R² = 0.84-0.99, Q² = 0.76-0.92 nih.gov | High activity is associated with 5-trifluoromethyl- nih.govucl.ac.uknih.govoxadiazole or 2,4-difluorophenyl fragments. nih.gov |

| 3,5-disubstituted-isoxazole derivatives | Anti-inflammatory activity | A strong correlation was found between observed and predicted activity. researchgate.net | The model helped in identifying the most potent compounds for further evaluation. researchgate.net |

| 5-Resorcinol-isoxazole derivatives | HSP90 inhibition | CoMFA r² = 0.879, CoMSIA r² = 0.764 researchgate.net | The 3D contour maps provided insights into the structural requirements for better activity. researchgate.net |

Virtual Screening and De Novo Design for Novel this compound Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach can be either ligand-based, searching for molecules similar to known actives, or structure-based, docking library compounds into the target's binding site. De novo design, on the other hand, involves the computational generation of novel molecular structures from scratch that are predicted to have high affinity and selectivity for the target.

These methods are powerful tools for discovering novel scaffolds. For instance, structure-based virtual screening was used to identify novel inhibitors of the G2019S mutant of LRRK2, a protein implicated in Parkinson's disease. nih.gov By modifying the scoring function to include ligand dehydration energy, researchers were able to discover potent inhibitors with submicromolar activity. nih.gov One of the hits, with a low molecular weight, served as a starting point for de novo design, leading to the development of a highly potent nanomolar inhibitor. nih.gov Similarly, virtual screening has been applied following QSAR analysis of isoxazole derivatives to identify new compounds with potential anti-CVB3 activity, with some proposed compounds being confirmed experimentally. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic properties of molecules in detail. These calculations can provide insights into a molecule's electronic structure, charge distribution, orbital energies (HOMO/LUMO), and reactivity. This information is invaluable for understanding reaction mechanisms and the nature of ligand-target interactions at a fundamental level.

In research on isoxazolidine derivatives, DFT calculations at the B3LYP/6–31G(d) level were used to study the [3+2] cycloaddition reactions involved in their synthesis. researchgate.net These calculations helped to understand the zwitterionic nature of the nitrone precursors and the global electronic flux during the reaction. researchgate.net For a molecule like this compound, quantum chemical calculations can be used to determine the electrostatic potential on the molecular surface, identifying regions that are likely to participate in hydrogen bonding or other electrostatic interactions with a protein target. This can help rationalize observed binding modes and guide the design of analogs with improved interaction profiles.

Homology Modeling of Undetermined Protein Targets

In many cases, the experimental 3D structure of a protein target of interest has not been determined. In such situations, homology modeling (or comparative modeling) can be employed to build a 3D model of the target protein. This method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures.

The process involves several key steps: identifying a suitable template protein with a known structure that has a high sequence similarity to the target, aligning the sequences of the target and template, building the 3D model of the target based on the template's structure, and finally, validating the quality of the generated model using various computational tools. researchgate.netnih.gov For example, a 3D structure of Plasmodium falciparum adenylosuccinate lyase was built using SWISS-MODEL, with a template that had a sequence identity of 63.91%. nih.gov The quality of the model was assessed by metrics like GMQE and QMEAN scores, as well as tools like Verify3D, to ensure its reliability for subsequent studies like molecular docking. nih.gov If this compound were found to be active against a protein with an unknown structure, homology modeling would be the first step in enabling structure-based drug design efforts.

Future Directions and Emerging Trends in 1 Isoxazol 3 Yl Cyclopropylamine Research

Development of Next-Generation Synthetic Methodologies

The synthesis of 1-isoxazol-3-yl-cyclopropylamine and its analogues is an area of active development, with a focus on improving efficiency, selectivity, and sustainability. researchgate.netrsc.orgrsc.orgnih.gov Future methodologies are expected to move beyond classical approaches, embracing novel strategies to construct this specific heterocyclic system.

Key trends include:

Advanced Cycloaddition Reactions: While [3+2] cycloaddition is a fundamental method for forming the isoxazole (B147169) ring, future work will likely focus on transition metal-catalyzed and regioselective cycloadditions to afford more complex and precisely substituted isoxazoles with greater control. researchgate.netnih.gov

Green Chemistry Approaches: The use of environmentally benign solvents like water and deep eutectic solvents, along with techniques such as microwave-assisted synthesis and ultrasound radiation, is gaining traction. researchgate.netnih.govnih.govresearchgate.net These methods offer advantages like easier work-ups, milder reaction conditions, and higher yields. nih.gov

Novel Cyclopropanation Methods: Research into the synthesis of the cyclopropylamine (B47189) moiety is advancing significantly. nih.gov Beyond traditional methods like the Curtius rearrangement, newer techniques such as Kulinkovich-type reactions applied to amides and nitriles, metal-catalyzed C-H functionalization, and enantioselective cyclopropanation of olefins are being explored to create functionalized cyclopropylamines with high stereochemical control. nih.govchemrxiv.org

One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single, efficient operation is a major goal. The development of one-pot procedures, such as the intramolecular cycloaddition of propargyl-substituted azaarenes to form isoxazole-fused systems, represents a practical and efficient strategy for building molecular complexity. mdpi.com

These advancements are expected to facilitate the creation of diverse libraries of this compound derivatives for biological screening. rsc.org

Discovery of Novel Biological Targets and Therapeutic Applications

The isoxazole ring is a versatile pharmacophore found in compounds with a wide array of biological activities. nih.govresearchgate.net This suggests that derivatives of this compound may have therapeutic potential far beyond their current applications.

Emerging therapeutic areas for isoxazole-containing compounds include:

Oncology: Novel isoxazole derivatives have shown potent cytotoxic activities against various cancer cell lines, including liver and breast cancer. nih.govresearchgate.net Mechanistic studies suggest they can induce apoptosis and cell cycle arrest through pathways involving oxidative stress. nih.gov The development of isoxazole-based FLT3 inhibitors for acute myeloid leukemia highlights their potential as targeted cancer therapies. nih.gov